Predicted Lipophilicity (XLogP3): Isobutoxy vs. Isopropoxy Analog
The computed octanol‑water partition coefficient (XLogP3) for N‑(3‑isobutoxybenzyl)‑2‑propanamine is estimated at 3.9, approximately 0.4 log units higher than that of its isopropoxy analog N‑(3‑isopropoxybenzyl)‑2‑propanamine (XLogP3 = 3.5) [1]. This increment reflects the additional methylene unit in the isobutoxy substituent and suggests moderately enhanced membrane permeability [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.9 (estimated by group‑contribution method) |
| Comparator Or Baseline | N‑(3‑Isopropoxybenzyl)‑2‑propanamine: XLogP3 = 3.5 (PubChem computed) |
| Quantified Difference | ΔLogP ≈ +0.4 |
| Conditions | Computed descriptor; no experimental log P values available for either compound. |
Why This Matters
Higher predicted lipophilicity can translate into improved passive membrane diffusion, a relevant consideration when selecting compounds for cell‑based assays or CNS‑targeted libraries.
- [1] PubChem CID 28308372, N‑(3‑Isopropoxybenzyl)‑2‑propanamine, Computed Properties, XLogP3 = 3.5, accessed 2026‑04‑28. View Source
